
Butanethioic acid, S-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanethioic acid, S-ethyl ester is an organic compound with the molecular formula C6H12OS. It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its distinctive odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butanethioic acid, S-ethyl ester can be synthesized through the esterification of butanethioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of macroporous polymeric acid catalysts can enable direct esterification of carboxylic acids and alcohols at moderate temperatures without the need for water removal .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various thioester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various thioester derivatives.
Aplicaciones Científicas De Investigación
Butanethioic acid, S-ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flavors and fragrances due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of butanethioic acid, S-ethyl ester involves its interaction with various molecular targets. The sulfur atom in the thioester group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
Butanethioic acid, S-methyl ester: This compound has a similar structure but with a methyl group instead of an ethyl group.
S-Methyl 3-methylbutanethioate: Another thioester with a different alkyl group, used in similar applications.
Butanethioic acid, S-3-hydroxy-2-octanamidoethyl ester: A more complex thioester with additional functional groups, used in specialized applications.
Uniqueness: Butanethioic acid, S-ethyl ester is unique due to its specific alkyl group, which can influence its reactivity and interactions with other molecules. This makes it suitable for particular applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C6H12OS |
|---|---|
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
S-ethyl butanethioate |
InChI |
InChI=1S/C6H12OS/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3 |
Clave InChI |
WLJXESLORBMHBD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)
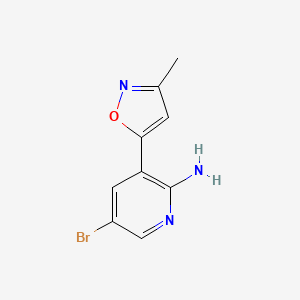

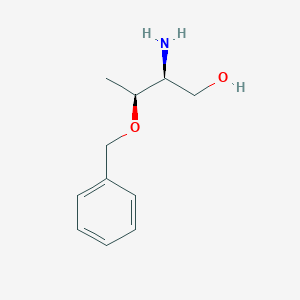
![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
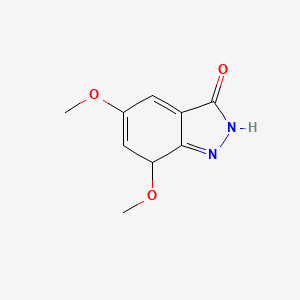
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)

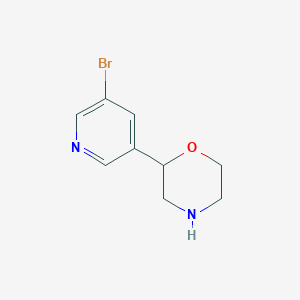

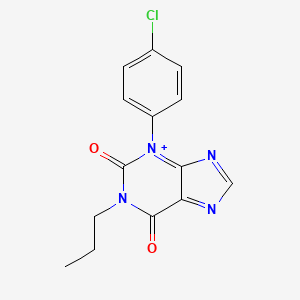


![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
